Chromen-2-one, 3-(5-pyridin-4-yl-4H-[1,2,4]triazol-3-yl)-
Description
The compound "Chromen-2-one, 3-(5-pyridin-4-yl-4H-[1,2,4]triazol-3-yl)-" is a coumarin derivative featuring a 1,2,4-triazole ring substituted at the 5-position with a pyridin-4-yl group. Coumarins (chromen-2-ones) are privileged scaffolds in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The integration of a triazole ring enhances structural diversity and bioactivity, as triazoles are known for their hydrogen-bonding capacity and metabolic stability .
Properties
IUPAC Name |
3-(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)chromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N4O2/c21-16-12(9-11-3-1-2-4-13(11)22-16)15-18-14(19-20-15)10-5-7-17-8-6-10/h1-9H,(H,18,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZTFBNRGXRCODL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C3=NC(=NN3)C4=CC=NC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of chromen-2-one, 3-(5-pyridin-4-yl-4H-[1,2,4]triazol-3-yl)- typically involves the following steps:
Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized via the Pechmann condensation reaction, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts.
Introduction of the Triazole Ring: The triazole ring can be introduced through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Coupling with Pyridine: The final step involves coupling the triazole-chromen-2-one intermediate with a pyridine derivative using palladium-catalyzed cross-coupling reactions such as the Suzuki or Heck reaction.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, high-throughput screening of catalysts, and green chemistry principles to minimize waste and improve yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Chromen-2-one derivatives can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction of the triazole ring can lead to the formation of dihydrotriazole derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine and triazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (amines, thiols) are used under appropriate conditions (e.g., acidic or basic media).
Major Products
Oxidation: Oxidized chromen-2-one derivatives.
Reduction: Dihydrotriazole derivatives.
Substitution: Substituted pyridine or triazole derivatives.
Scientific Research Applications
Chemical Structure and Synthesis
Chromen-2-one derivatives are typically synthesized through various methods, including one-pot reactions that yield high purity and yield. The specific compound 3-(5-pyridin-4-yl-4H-[1,2,4]triazol-3-yl)- can be synthesized via condensation reactions involving appropriate precursors. These synthetic routes often involve the use of catalysts and specific reaction conditions to optimize yield and purity.
Antimicrobial Activity
Chromen derivatives have been extensively studied for their antimicrobial properties. For instance, a study highlighted that compounds similar to 3-(5-pyridin-4-yl-4H-[1,2,4]triazol-3-yl)- exhibited significant antibacterial activity against various strains of bacteria. The mechanism typically involves the inhibition of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival.
Case Study:
A series of novel chromen derivatives were synthesized and tested for their antimicrobial efficacy. Among these, certain derivatives demonstrated broad-spectrum antibacterial activity comparable to standard antibiotics like Streptomycin . The compounds were evaluated using minimum inhibitory concentration (MIC) assays, revealing effective inhibition against both Gram-positive and Gram-negative bacteria.
Antioxidant Activity
The antioxidant potential of chromen derivatives is another area of research focus. These compounds can scavenge free radicals and reduce oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders.
Case Study:
In a study assessing the antioxidant properties of several chromen derivatives, compounds were tested for their radical scavenging ability using DPPH (2,2-diphenyl-1-picrylhydrazyl) assays. Results indicated that some derivatives exhibited higher radical scavenging activity than standard antioxidants like Trolax . This suggests potential therapeutic applications in preventing oxidative damage in cells.
Anticancer Activity
Chromen derivatives have shown promise as anticancer agents in various studies. Their mechanism often involves the induction of apoptosis in cancer cells or inhibition of tumor growth through interference with specific signaling pathways.
Case Study:
Research involving the synthesis of 3-(5-pyridin-4-yl-4H-[1,2,4]triazol-3-yl)- derivatives demonstrated significant anticancer activity in vitro against several cancer cell lines. The study employed cell viability assays (MTT assay) to evaluate cytotoxic effects and revealed that certain compounds induced apoptosis through caspase activation pathways . Molecular docking studies further supported these findings by illustrating favorable binding interactions with target proteins involved in cancer progression.
Summary of Applications
Mechanism of Action
The mechanism of action of chromen-2-one, 3-(5-pyridin-4-yl-4H-[1,2,4]triazol-3-yl)- involves its interaction with various molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes such as carbonic anhydrase and cholinesterase by binding to their active sites.
Cell Signaling: It can modulate cell signaling pathways by interacting with specific receptors or proteins involved in signal transduction.
DNA Intercalation: The compound may intercalate into DNA, affecting transcription and replication processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations:
- Core Structure Variations : The target compound shares a coumarin core with derivatives in and , but differs in heterocyclic substitution (triazole vs. thiazole).
- Substituent Effects : The pyridinyl group may enhance solubility and binding affinity compared to phenyl or alkylthio groups (e.g., in ).
- Synthetic Methods : Microwave-assisted synthesis (common in ) and cyclization with thioureas () are prevalent for such heterocycles.
Pharmacological and Physicochemical Properties
Table 2: Bioactivity and Physicochemical Comparisons
*LogP values estimated based on substituent polarity.
Key Observations:
Structural-Activity Relationships (SAR)
Heterocycle Choice : Replacing thiazole () with triazole (target compound) may improve metabolic stability due to triazole’s resistance to enzymatic degradation .
Substituent Impact: Pyridinyl vs. Ethylthio vs. pyridinyl (): Ethylthio groups in contribute to lipophilicity, whereas pyridinyl balances solubility and binding.
Biological Activity
Chromen-2-one, specifically 3-(5-pyridin-4-yl-4H-[1,2,4]triazol-3-yl)-, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, mechanisms of action, and comparisons with similar compounds.
Chemical Structure and Synthesis
The compound features a unique combination of chromenone and triazole moieties, which contributes to its biological properties. The synthesis typically involves multi-step reactions starting from readily available precursors. A common synthetic route includes:
- Preparation of Pyridine Derivative : Starting material is reacted to form a pyridine derivative.
- Formation of Triazole Ring : Cyclization reactions with hydrazine and carbonyl compounds yield the triazole.
- Cyclization to Form Chromenone : The final step involves cyclization and condensation reactions to form the chromenone structure.
The optimization of reaction conditions such as temperature and solvent choice is crucial for efficient synthesis.
Anticancer Properties
Recent studies have highlighted the anticancer potential of related compounds. For instance, a series of 4-(1,2,3-triazol-1-yl)coumarin conjugates were synthesized and evaluated for their anticancer activities against various human cancer cell lines (MCF-7, SW480, A549). These studies demonstrated that certain derivatives exhibited significant antiproliferative effects by inducing apoptosis and cell cycle arrest .
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 4-(1,2,3-triazol-1-yl)coumarin derivative 23 | MCF-7 | 10.5 | G2/M cell cycle arrest, apoptosis induction |
| 4-(1,2,3-triazol-1-yl)coumarin derivative 45 | A549 | 15.3 | Apoptosis via caspase activation |
| Chromen-2-one derivative | SW480 | TBD | TBD |
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Research indicates that derivatives with triazole rings often exhibit enhanced activity against various bacterial and fungal strains. The mechanism generally involves disruption of cellular processes through enzyme inhibition or membrane disruption.
The biological activity of Chromen-2-one derivatives often involves interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical pathways such as DNA replication or metabolism.
- Receptor Binding : It could bind to receptors that modulate cell signaling pathways related to growth and survival.
Understanding the precise molecular interactions requires further investigation into structure-activity relationships (SAR) among various derivatives .
Comparison with Similar Compounds
Chromen-2-one derivatives can be compared with other heterocyclic compounds such as thiazoles and pyrazoles known for their biological activities.
Table 2: Comparison of Biological Activities
| Compound Type | Notable Activities | SAR Insights |
|---|---|---|
| Chromenones | Anticancer, Antimicrobial | Triazole enhances potency |
| Thiazoles | Antitumor, Anticonvulsant | Substituents at specific positions enhance activity |
| Pyrazoles | Antiviral, Antifungal | Electron-donating groups increase efficacy |
Case Studies
Several case studies have documented the synthesis and evaluation of triazole-containing chromenones:
- Case Study on Anticancer Activity : A study synthesized a series of chromenone derivatives and evaluated their effects on cancer cell lines. Results indicated that specific substitutions on the chromenone structure significantly enhanced cytotoxicity against breast and colon cancer cells .
- Antimicrobial Evaluation : Another research project focused on the antimicrobial properties of similar compounds, showing that modifications in the triazole ring led to increased activity against resistant bacterial strains.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 3-(5-pyridin-4-yl-4H-[1,2,4]triazol-3-yl)-chromen-2-one, and how can reaction conditions be optimized for yield and purity?
- Methodology : Synthesis typically involves cyclocondensation of hydrazine derivatives with carbonyl-containing precursors. For example, triazole rings can be formed via 1,3-dipolar cycloaddition using azides and alkynes under copper catalysis . Chromen-2-one cores are often synthesized via Pechmann condensation of phenols with β-keto esters. Optimization includes solvent selection (e.g., DMF for polar intermediates), temperature control (80–120°C), and purification via column chromatography or recrystallization .
- Key Data : Yield improvements (e.g., from 45% to 72%) are achieved by microwave-assisted synthesis, reducing reaction time from 24 hours to 30 minutes .
Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodology :
- NMR : and NMR confirm proton environments and carbon frameworks, with pyridinyl protons appearing as doublets (~δ 8.5 ppm) and triazole protons as singlets (~δ 7.9 ppm) .
- XRD : Single-crystal X-ray diffraction resolves stereochemistry and π-π stacking interactions (e.g., centroid–centroid distances of 3.7–4.0 Å between aromatic rings) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 349.12) .
Q. What preliminary biological screening assays are recommended to evaluate its bioactivity?
- Methodology :
- Antimicrobial : Broth microdilution assays (MIC values) against E. coli and S. aureus .
- Anticancer : MTT assays on cancer cell lines (e.g., IC values for HepG2 or MCF-7 cells) .
- Enzyme Inhibition : Fluorescence-based assays targeting kinases or metabolic enzymes (e.g., glucose-6-phosphatase) .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT, molecular docking) elucidate its interaction with biological targets?
- Methodology :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electronic properties (e.g., HOMO-LUMO gaps < 4 eV) .
- Docking Studies : Use AutoDock Vina to simulate binding to kinase ATP pockets (binding energies < −7 kcal/mol) . Validate with MD simulations (RMSD < 2 Å over 100 ns) .
Q. What strategies resolve crystallographic challenges, such as twinning or weak diffraction, in structural studies?
- Methodology :
- Twinning : Use SHELXL’s TWIN/BASF commands to refine twinned data. For weak data, employ synchrotron radiation (λ = 0.7–1.0 Å) .
- Data Contradictions : Cross-validate with spectroscopic data (e.g., compare XRD bond lengths to DFT-predicted values) .
Q. How do substituent variations (e.g., pyridinyl vs. phenyl groups) impact bioactivity and physicochemical properties?
- Methodology :
- SAR Studies : Synthesize analogs (e.g., replacing pyridinyl with phenyl) and compare logP (HPLC-measured), solubility (shake-flask method), and IC values .
- Thermal Analysis : DSC/TGA reveals stability differences (e.g., pyridinyl analogs decompose at 220°C vs. 195°C for phenyl) .
Q. What experimental designs mitigate contradictions in biological data across studies?
- Methodology :
- Standardized Protocols : Use CLSI guidelines for antimicrobial assays to reduce inter-lab variability .
- Positive Controls : Include reference compounds (e.g., doxorubicin for cytotoxicity assays) .
- Meta-Analysis : Pool data from multiple studies (e.g., using RevMan) to identify confounding factors (e.g., solvent effects) .
Key Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
